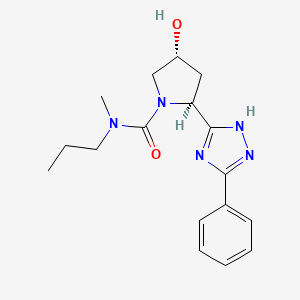![molecular formula C13H14F2O4S B7354566 (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354566.png)
(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a cyclopropane-containing sulfonate that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate involves its ability to bind to specific target proteins and modulate their activity. It has been shown to inhibit certain enzymes by binding to their active sites and interfering with their catalytic activity. Additionally, this compound has been shown to bind to specific receptors and modulate their signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of physiological effects. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate in lab experiments is its ability to selectively modulate the activity of specific enzymes and receptors. This can be useful for studying the function and regulation of these proteins. Additionally, this compound has been shown to have good stability and solubility, making it easy to work with in lab experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions.
Future Directions
There are several future directions for research involving (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on specific enzymes and receptors. Finally, there is potential for the development of new analogs of this compound with improved properties for use in scientific research.
Synthesis Methods
The synthesis of (4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate involves the reaction of (4-acetylphenyl)cyclopropylmethanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with difluoromethyl lithium to yield the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
Scientific Research Applications
(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, making it useful for studying enzyme function and regulation. It has also been used as a tool for studying protein-protein interactions and protein-ligand interactions. Additionally, this compound has been investigated for its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4S/c1-8(16)9-2-4-11(5-3-9)19-20(17,18)7-10-6-12(10)13(14)15/h2-5,10,12-13H,6-7H2,1H3/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQXTANAQJYJRI-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)CC2CC2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C[C@@H]2C[C@H]2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B7354489.png)
![5-[(3aR,6aR)-5-[(4-chloro-3-methylphenyl)methyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B7354496.png)
![(7S,8aS)-N-butyl-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7354507.png)
![tert-butyl (1S,5S)-1-[[2-hydroxyethyl(methyl)amino]methyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7354517.png)



![ethyl 3-[cyclopropyl-[(1S,2S)-1,2-dimethylcyclopropyl]sulfonylamino]propanoate](/img/structure/B7354537.png)
![(1R,2R)-1,2-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]cyclopropane-1-sulfonamide](/img/structure/B7354545.png)
![N-[(1S)-1-phenylethyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonamide](/img/structure/B7354548.png)
![N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide](/img/structure/B7354552.png)
![6-[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354575.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B7354577.png)
![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)